11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate
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Overview
Description
11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate is a complex organic compound characterized by its multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate typically involves multiple steps:
Formation of the Nitrobenzoyl Intermediate: The initial step involves the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride.
Esterification: The 4-nitrobenzoyl chloride is then reacted with undecanol to form 11-(4-nitrobenzoyloxy)undecanol.
Coupling Reaction: This intermediate is further reacted with 4-hydroxybenzaldehyde to form the corresponding ether.
Aldol Condensation: The product undergoes aldol condensation with acetophenone to form the enone.
Final Esterification: The final step involves esterification with another molecule of 4-nitrobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its complex structure and functional groups.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: Potential use in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The aromatic rings and enone moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoyl Chloride: A precursor in the synthesis of the target compound.
4-Nitrobenzoic Acid: Another nitro-substituted aromatic compound with similar reactivity.
11-(4-Nitrobenzoyloxy)undecanol: An intermediate in the synthesis of the target compound.
Uniqueness
The uniqueness of 11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
CAS No. |
823808-12-4 |
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Molecular Formula |
C51H62N2O11 |
Molecular Weight |
879.0 g/mol |
IUPAC Name |
11-[4-[3-[4-[11-(4-nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate |
InChI |
InChI=1S/C51H62N2O11/c54-49(42-26-34-48(35-27-42)62-38-16-12-8-4-2-6-10-14-18-40-64-51(56)44-24-30-46(31-25-44)53(59)60)36-21-41-19-32-47(33-20-41)61-37-15-11-7-3-1-5-9-13-17-39-63-50(55)43-22-28-45(29-23-43)52(57)58/h19-36H,1-18,37-40H2 |
InChI Key |
YUVUUYNUJIEMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCCCCCCCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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